molecular formula C14H17F2NO4 B1378051 ethyl N-BOC-3,5-difluoroaniline-4-carboxylate CAS No. 1227267-12-0

ethyl N-BOC-3,5-difluoroaniline-4-carboxylate

Cat. No. B1378051
M. Wt: 301.29 g/mol
InChI Key: FLLFCXAMQWMTJG-UHFFFAOYSA-N
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Description

Ethyl N-BOC-3,5-difluoroaniline-4-carboxylate, also known as N-Boc-3,5-difluoro Aniline-4-ethylcarboxylate or Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluoro-, ethyl ester, is a chemical compound with the molecular formula C14H17F2NO4 .


Molecular Structure Analysis

The molecular weight of Ethyl N-BOC-3,5-difluoroaniline-4-carboxylate is 301.29 g/mol . The specific molecular structure is not provided in the available sources.


Physical And Chemical Properties Analysis

The compound has a melting point of 98-101°C and is soluble in organic solvents like dichloromethane and ethanol. It is sensitive to moisture and air, and hence, it is stored in airtight containers.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Ethyl N-BOC-3,5-difluoroaniline-4-carboxylate serves as a critical intermediate in the synthesis of fluorinated compounds. For example, it is utilized in the preparation of difluoroindolecarboxylic acid ethyl esters through Fischer indole synthesis and lithiated reactions, highlighting its importance in creating bioactive molecules with potential therapeutic applications (Silvestri et al., 2004).

Advancements in Laser Technology

In the development of laser technology, this compound is instrumental in producing laser-active cyanopyrromethene-BF2 complexes, showcasing its role in the advancement of materials science and optical engineering (Sathyamoorthi et al., 1994).

Peptide Synthesis

It is also involved in the stereoselective synthesis of anti-2-oxazolidinones, demonstrating its utility in constructing complex peptide frameworks. This highlights its significance in the field of peptide chemistry, contributing to the development of novel peptides and peptide-based pharmaceuticals (Madhusudhan et al., 2003).

Multicomponent Condensation Reactions

Moreover, this compound participates in multicomponent condensation reactions, such as the Ugi four-component condensation, to produce dipeptides containing an indolyl moiety. This underscores its role in facilitating complex synthetic transformations, which are critical in drug discovery and medicinal chemistry (Shiri et al., 2014).

Continuous Flow Chemistry

In the domain of process chemistry, ethyl N-BOC-3,5-difluoroaniline-4-carboxylate is utilized in continuous flow carboxylation reactions, exemplifying its application in improving the efficiency and safety of chemical manufacturing processes. This demonstrates its value in industrial chemistry, particularly in the production of pharmaceuticals and fine chemicals on a large scale (Kestemont et al., 2021).

Safety And Hazards

When handling this compound, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-5-20-12(18)11-9(15)6-8(7-10(11)16)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLFCXAMQWMTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164695
Record name Ethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-BOC-3,5-difluoroaniline-4-carboxylate

CAS RN

1227267-12-0
Record name Ethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227267-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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